N,N-Dimethyl-4-nitroaniline
Overview
Description
N,N-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is also known as 4-nitro-N,N-dimethylaniline. This compound is characterized by a nitro group (-NO2) attached to the para position of an aniline ring, which is further substituted with two methyl groups (-CH3) on the nitrogen atom. It appears as a yellow crystalline solid and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of N,N-Dimethyl-4-nitroaniline is singlet oxygen . Singlet oxygen is a high-energy form of oxygen, and it plays a crucial role in various biochemical and physiological processes.
Mode of Action
This compound interacts with its target, singlet oxygen, through a process known as oxidation . This interaction results in the bleaching of this compound .
Biochemical Pathways
The interaction of this compound with singlet oxygen is part of a broader biochemical pathway involving the generation and detection of singlet oxygen . The oxidation of this compound leads to a reduction in its absorption at 438nm , indicating the presence of singlet oxygen.
Result of Action
The primary result of the action of this compound is the detection of singlet oxygen . The compound’s oxidation and subsequent reduction in absorption at 438nm serve as a marker for the presence of singlet oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of N,N-dimethylaniline. This process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization from solvents such as ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form N,N-dimethyl-4-nitrosoaniline using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
Reduction: N,N-Dimethyl-4-phenylenediamine
Oxidation: N,N-Dimethyl-4-nitrosoaniline
Substitution: Depending on the nucleophile used, various substituted aniline derivatives
Scientific Research Applications
N,N-Dimethyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in studies involving the detection of singlet oxygen and other reactive oxygen species.
Industry: This compound is used in the production of polymers and as a precursor for various chemical products
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Lacks the dimethyl groups on the nitrogen atom.
3-Nitroaniline: Has the nitro group in the meta position.
2-Methyl-4-nitroaniline: Contains an additional methyl group on the benzene ring.
Uniqueness
N,N-Dimethyl-4-nitroaniline is unique due to the presence of both the nitro group and the dimethylamino group, which confer distinct chemical and physical properties. These groups make it highly versatile for various applications, including its use as a model compound in non-linear optical studies and its role in detecting reactive oxygen species .
Properties
IUPAC Name |
N,N-dimethyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIOCKFIORVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059209 | |
Record name | N,N-Dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
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Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-23-2 | |
Record name | N,N-Dimethyl-4-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-nitroaniline | |
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Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N,N-Dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.575 | |
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Record name | N,N-Dimethyl-4-nitroaniline | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H347TX7J9K | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for N,N-Dimethyl-4-nitroaniline?
A: this compound has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. Spectroscopically, it exhibits a characteristic UV-Vis absorption band sensitive to solvent polarity, with significant solvatochromic behavior observed in various solvents, including lithium perchlorate-diethyl ether solutions. []
Q2: What are the potential applications of this compound in material science?
A: DMNA has been explored for its potential in holographic data storage applications due to its photoreactivity. Studies have shown that incorporating DMNA into polymer matrices like PMMA/PQ significantly enhances the diffraction efficiency and dynamic range of the material, making it suitable for high-capacity optical storage. [, ] Additionally, its piezoelectric properties have been utilized in developing highly aligned electrospun fibers with embedded DMNA nanocrystals. [] These composite fibers exhibit a high piezoelectric output response, making them promising for energy harvesting applications. []
Q3: How does this compound perform under high pressure and supercritical conditions?
A: Studies utilizing this compound as a solvatochromic probe have determined the Kamlet-Taft solvent parameters (π) of high pressure and supercritical water. [] Results showed a linear relationship between π and water density, except near the critical region, indicating local density augmentation around the molecule. []
Q4: What is the role of this compound in photochemistry and polymerization?
A: this compound acts as a photosensitizer in the presence of N,N-dimethylaniline, forming a new bimolecular photoinitiation system for polymerization. [] This system exhibits higher efficiency and lower initiator consumption compared to traditional bifunctional ketones. [] Research also highlights the use of laser-assisted photochemistry with this compound as a polymerization initiator. []
Q5: How is computational chemistry used to study this compound?
A: Computational methods like density functional theory (DFT) have been employed to calculate the first hyperpolarizabilities of DMNA and its derivatives, offering insights into their nonlinear optical properties. [] Furthermore, QM/MM simulations, incorporating polarizable force fields, have helped understand the impact of solvent electronic polarization on DMNA's charge transfer excitation, contributing to the understanding of its solvatochromic behavior. []
Q6: What is known about the stability of this compound?
A: While specific stability data for DMNA is limited in the provided research, its thermal properties, including enthalpy of fusion and sublimation, have been investigated. [] This information is crucial for understanding its behavior under various processing conditions.
Q7: Are there any environmental concerns associated with this compound?
A: Research on the photocatalytic degradation of methyl orange using layered black phosphorus revealed this compound as one of the degradation products. [] This finding suggests potential pathways for DMNA degradation in environmental remediation processes.
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